molecular formula C11H14O4S B1489593 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid CAS No. 1857293-46-9

3-Methyl-4-(propane-1-sulfonyl)-benzoic acid

Cat. No. B1489593
CAS RN: 1857293-46-9
M. Wt: 242.29 g/mol
InChI Key: NWQRGIJZJTUUTJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(propane-1-sulfonyl)-benzoic acid (MPSB) is an organic compound with a unique structure that has a wide range of biological and chemical applications. It is a sulfonate ester of benzoic acid and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MPSB has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of polymers, surfactants, and other materials.

Scientific Research Applications

3-Methyl-4-(propane-1-sulfonyl)-benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid has been used in the synthesis of various dyes, catalysts, and other organic compounds.

Mechanism of Action

3-Methyl-4-(propane-1-sulfonyl)-benzoic acid acts as a base catalyst in the synthesis of various organic compounds. It is able to catalyze the reaction between anhydrous benzoic acid and propane-1-sulfonyl chloride, resulting in the formation of 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid. This reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid are largely unknown. However, it has been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. Therefore, it is likely that 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid may have some effect on the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

3-Methyl-4-(propane-1-sulfonyl)-benzoic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of syntheses. In addition, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

In the future, 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid could be used in the synthesis of new drugs and materials. It could also be used in the synthesis of polymers, surfactants, and other materials. In addition, further research could be conducted to determine the biochemical and physiological effects of 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid. Finally, further research could be conducted to improve the synthesis methods of 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid and to develop new ways to use it in laboratory experiments.

properties

IUPAC Name

3-methyl-4-propylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-6-16(14,15)10-5-4-9(11(12)13)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRGIJZJTUUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(propane-1-sulfonyl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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